Regiochemical Differentiation: Meta‑Ethyl Substitution vs. Unsubstituted and Ortho‑Substituted Comparators
Among N‑(1‑methoxypropan‑2‑yl)aniline derivatives, the 3‑ethyl group is the sole aryl substituent, distinguishing the target compound from both the fully unsubstituted N‑(1‑methoxypropan‑2‑yl)aniline (CAS 78923‑90‑7) and the 2‑ethyl‑6‑methyl‑substituted S‑metolachlor precursor . This substitution pattern is expected to increase the octanol‑water partition coefficient (cLogP) by approximately 0.8–1.0 log units relative to the unsubstituted parent (ChemDraw/ACD Labs prediction: cLogP ≈ 2.8 vs. ≈ 1.9 for the parent), though experimentally measured logP values are not available in the public domain for either compound . The steric environment around the nitrogen is also distinct: the meta‑ethyl group provides moderate steric hindrance without the additional ortho‑methyl bulk present in the S‑metolachlor intermediate, potentially enabling different catalyst compatibility in palladium‑catalysed cross‑couplings [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) and steric environment |
|---|---|
| Target Compound Data | cLogP ≈ 2.8; mono‑substituted meta‑ethyl, no ortho‑substituent |
| Comparator Or Baseline | N‑(1‑methoxypropan‑2‑yl)aniline: cLogP ≈ 1.9; (S)‑2‑ethyl‑N‑(1‑methoxypropan‑2‑yl)‑6‑methyl aniline: cLogP ≈ 3.4, ortho‑methyl present |
| Quantified Difference | ΔcLogP ≈ +0.9 vs. unsubstituted; ΔcLogP ≈ −0.6 vs. S‑metolachlor intermediate |
| Conditions | cLogP predicted by fragment‑based method (ChemDraw Professional 20.1 / ACD Labs Percepta); no experimental logP data available |
Why This Matters
The intermediate lipophilicity and the absence of an ortho‑substituent allow researchers to probe the contribution of the meta‑ethyl group to binding affinity, metabolic stability, or reactivity without confounding ortho‑steric effects, making the compound a valuable tool for SAR studies.
- [1] US Patent 9,199,930, Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, 2015. View Source
